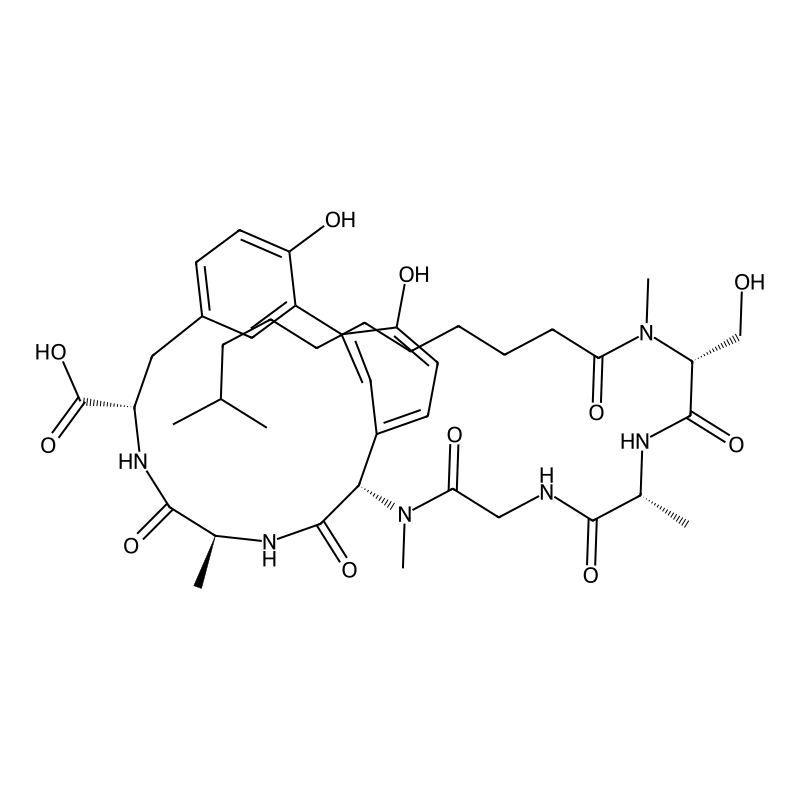

Arylomycin A2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Arylomycin A2 is a synthetic antibiotic belonging to the arylomycin class, which is characterized by its unique structural features and biological activities. This compound exhibits a complex cyclic structure, specifically a 14-membered macrocycle, which is integral to its function as an inhibitor of signal peptidase I (SPase I) enzymes. The structural composition of arylomycin A2 includes a lipopeptide tail that enhances its antimicrobial properties, making it a subject of interest in antibiotic research and development .

The synthesis of arylomycin A2 primarily involves the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. This reaction is crucial for constructing the biaryl framework that characterizes the compound. The total synthesis also employs other chemical transformations such as lactamization and various functional group modifications to achieve the desired molecular architecture .

Key reactions include:

- Intramolecular Suzuki–Miyaura Reaction: This reaction is pivotal for forming the strained 14-membered ring structure of arylomycin A2, enhancing its biological efficacy .

- Lactamization: This process contributes to the stability and functionality of the antibiotic by forming amide bonds within the cyclic structure .

Arylomycin A2 exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of signal peptidase I, an enzyme critical for protein maturation in bacterial cells. By blocking this enzyme, arylomycin A2 disrupts essential cellular processes, leading to bacterial cell death. Studies have shown that this compound has a favorable pharmacological profile, demonstrating low toxicity to mammalian cells while effectively targeting bacterial pathogens .

The synthesis of arylomycin A2 can be achieved through several methods:

- Total Synthesis: The total synthesis involves multiple steps including:

- Formation of the macrocyclic structure via intramolecular coupling.

- Introduction of the lipopeptide tail through selective reactions.

- Final purification and characterization to confirm structural integrity.

- Biocatalytic Approaches: Recent advances have explored enzymatic methods for synthesizing arylomycin A2 using cytochrome P450 enzymes that facilitate biaryl coupling without carrier proteins .

- Retrosynthetic Analysis: This approach allows chemists to deconstruct the target molecule into simpler precursors, guiding the synthetic pathway efficiently .

Arylomycin A2 holds significant promise in pharmaceutical applications due to its antibacterial properties. Potential applications include:

- Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant strains of bacteria.

- Research Tool: Utilized in studies investigating bacterial protein processing and enzyme inhibition mechanisms.

Interaction studies have primarily focused on understanding how arylomycin A2 binds to its target enzyme, signal peptidase I. These studies employ techniques such as:

- X-ray Crystallography: To elucidate the binding interactions at a molecular level.

- In vitro assays: To assess the efficacy and specificity of arylomycin A2 against various bacterial strains.

These studies reveal that arylomycin A2 binds competitively to signal peptidase I, providing insights into its mechanism of action and potential for overcoming antibiotic resistance .

Arylomycin A2 shares similarities with other members of the arylomycin class and related antibiotics. Notable compounds include:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Arylomycin B2 | Biaryl-bridged lipopeptide | Antibacterial against Gram-positive bacteria | Different substituents on lipopeptide tail |

| Lipopeptide Antibiotics | Various cyclic structures | Broad-spectrum antibacterial activity | Diverse mechanisms of action |

| Vancomycin | Glycopeptide structure | Effective against Gram-positive bacteria | Inhibits cell wall synthesis |

Arylomycin A2's uniqueness lies in its specific inhibition of signal peptidase I, distinguishing it from other antibiotics that may target different pathways or bacterial structures. Its structural complexity and targeted mode of action make it a valuable candidate in combating antibiotic resistance .

Arylomycin A2 belongs to the arylomycin class of antibiotics, a group of non-ribosomally synthesized lipopeptides first isolated in the early 2000s from Streptomyces species found in soil samples. Initial discovery efforts identified arylomycins A and B from Streptomyces strains in Cape Coast, Ghana. These compounds were distinguished by their macrocyclic biaryl structures and lipopeptide tails, which enable inhibition of bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion in both Gram-positive and Gram-negative bacteria.

Arylomycin A2, a member of the A series, was structurally characterized by Kulanthaivel et al. in 2004, who identified its core macrocycle composed of a biaryl-linked hexapeptide with N-methylation and a C-terminal lipophilic tail. Early studies revealed limited antibacterial activity against pathogens such as Streptococcus pneumoniae and Rhodococcus opacus, but subsequent synthetic modifications expanded its spectrum. The classification of arylomycins into three primary families—A, B, and lipoglycopeptides—is based on structural variations:

- A series: Characterized by nitration at the para position of the biaryl moiety (e.g., arylomycin A2).

- B series: Lack nitration but feature hydroxylation at the biaryl meta position.

- Lipoglycopeptides: Include glycosylation with deoxymannose moieties.

Table 1: Structural Variations Among Arylomycin Families

| Family | Nitration | Glycosylation | Hydroxylation | Core Macrocycle Modifications |

|---|---|---|---|---|

| Arylomycin A | Yes (para) | No | No | N-methylation, lipopeptide tail |

| Arylomycin B | No | No | Yes (meta) | N-methylation, lipopeptide tail |

| Lipoglycopeptide | No | Yes | No | Deoxymannose addition |

The evolutionary significance of these structural differences remains unclear, but synthetic studies suggest nitration and glycosylation modulate target affinity and spectrum.

Natural vs. Synthetic Origins: Biosynthetic vs. Chemoenzymatic Production

Biosynthetic Production

Arylomycin A2 is naturally produced by Streptomyces parvus (strain CGMCC No. 4027), with biosynthesis governed by a non-ribosomal peptide synthetase (NRPS) gene cluster (aryA, aryB, aryD) and the cytochrome P450 enzyme AryC. The pathway involves:

- NRPS assembly: Linear hexapeptide synthesis with N-methylation and lipidation.

- Biaryl macrocyclization: Catalyzed by AryC, which performs oxidative cross-coupling without requiring carrier protein tethering—a unique feature among biaryl-forming enzymes.

- Post-translational modifications: Nitration and tail lipidation.

Natural yields are low (~10–20 mg/L in fermentation), prompting efforts to optimize production via metabolic engineering.

Chemoenzymatic and Synthetic Production

Total synthesis of arylomycin A2 was first achieved in 2007 via a 22-step route featuring Suzuki–Miyaura biaryl coupling (16% yield). Subsequent advances introduced chemoenzymatic strategies:

- Liquid-phase peptide synthesis: Linear precursor assembly followed by AryC-mediated macrocyclization (yield: 35–40%).

- C–H functionalization: Gram-scale synthesis using Cu-mediated oxidative phenol coupling, mimicking biosynthesis (yield: 52%).

Table 2: Comparison of Production Methods

| Method | Key Steps | Yield | Advantages |

|---|---|---|---|

| Natural Biosynthesis | NRPS assembly, AryC macrocyclization | ~1.5% | Authentic post-translational modifications |

| Total Synthesis | Suzuki–Miyaura coupling | 16% | Scalability, structural flexibility |

| Chemoenzymatic | SPPS + AryC macrocyclization | 35–40% | High regioselectivity, reduced steps |

| C–H Functionalization | Oxidative phenol coupling | 52% | Gram-scale efficiency, minimal protection |

Synthetic derivatives, such as arylomycin C16, exhibit enhanced activity against resistant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa by circumventing SPase mutations. However, natural biosynthesis remains critical for studying evolutionary diversification within the arylomycin family.

Arylomycin A2 represents a structurally complex lipohexapeptide antibiotic with the molecular formula C42H60N6O11 and an exact molecular weight of 824.96 daltons [1] [2] [3]. The compound features a distinctive 14-membered macrocyclic core structure that distinguishes it from other peptide antibiotics [4]. The core architecture consists of a biaryl-linked, N-methylated peptide macrocycle attached to a lipopeptide tail, representing a unique structural motif in natural product chemistry [5] [6].

The hexapeptide sequence of Arylomycin A2 follows the configuration D-N-methylserine-D-alanine-glycine-L-N-methyl-4-hydroxyphenylglycine-L-alanine-L-tyrosine [7] [8]. This peptide backbone adopts an extended β-sheet conformation that is stabilized by the macrocyclic constraint [9]. The structural organization allows for optimal interaction with its biological target through specific hydrogen bonding patterns and hydrophobic interactions [10].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C42H60N6O11 | [1] [2] |

| Molecular Weight | 824.96 Da | [3] |

| Exact Mass | 824.4320 Da | [11] |

| Ring Size | 14-membered | [4] |

| Peptide Length | Hexapeptide | [7] |

| Stereochemistry Centers | 5 defined | [3] |

Biaryl Crosslinking and N-Methylation Patterns

The defining structural feature of Arylomycin A2 is its biaryl crosslink formed between the N-methyl-4-hydroxyphenylglycine residue at position 5 and the tyrosine residue at position 7 [7] [12]. This crosslinking creates a rigid macrocyclic framework that constrains the peptide backbone into a bioactive conformation [13]. The biaryl bond formation occurs through a cytochrome P450-mediated oxidative coupling reaction catalyzed by the enzyme AryC, which uniquely operates on free substrates without requiring carrier protein interactions [14] [13].

The N-methylation pattern in Arylomycin A2 involves specific methylation of the serine residue at position 2 and the 4-hydroxyphenylglycine residue at position 5 [7] [8]. These N-methylations serve critical structural and functional roles by restricting backbone flexibility and contributing to the compound's biological activity [5] [6]. The N-methylated amide bonds create conformational constraints that favor the bioactive extended conformation while potentially affecting membrane permeability [15].

Structural analysis reveals that the biaryl crosslink creates a meta-meta-cyclophane arrangement with specific dihedral angles that position the peptide in an optimal geometry for target recognition [12]. The crosslinking pattern results in a stable macrocyclic structure that resists proteolytic degradation while maintaining the necessary flexibility for biological function [7].

Lipophilic Tail Modifications and Glycosylation Variations

The lipophilic tail of Arylomycin A2 consists of a saturated fatty acid chain attached to the N-terminal D-N-methylserine residue [7] [16]. Natural variants of arylomycins contain fatty acid chains ranging from C11 to C15 in length, including normal, iso, and anteiso branched configurations [7] [16]. The specific fatty acid composition varies among different arylomycin analogs, with Arylomycin A2 typically containing a straight-chain or branched C12-C16 fatty acid [17].

The lipophilic tail plays a crucial role in the compound's membrane association and biological activity [17] [9]. Structural studies indicate that the fatty acid chain likely adopts an extended conformation within the membrane environment, maximizing hydrophobic interactions with membrane lipids [9]. The length and branching pattern of the fatty acid significantly influence the compound's physicochemical properties and antimicrobial potency [15].

Glycosylation variations represent another important structural modification observed in related arylomycin compounds [17]. While Arylomycin A2 itself lacks glycosylation, related lipoglycopeptide variants contain deoxy-α-L-mannose substituents attached to the macrocyclic core [17]. These glycosylated derivatives demonstrate that sugar modifications can be accommodated without compromising biological activity, and may actually improve aqueous solubility properties [17].

| Lipophilic Tail Characteristics | Details | Reference |

|---|---|---|

| Fatty Acid Range | C11-C15 | [7] [16] |

| Chain Types | Normal, iso, anteiso | [7] [16] |

| Typical Length | C12-C16 | [17] |

| Conformation | Extended | [9] |

| Glycosylation | Absent in A2 | [17] |

Physicochemical Properties: Solubility, Stability, and Protein Binding

The physicochemical properties of Arylomycin A2 reflect its complex macrocyclic lipopeptide structure and significantly influence its biological behavior and potential therapeutic applications [18]. The compound exhibits limited aqueous solubility, with predicted water solubility of 0.00815 mg/mL, which is characteristic of lipophilic peptide antibiotics [18]. The calculated logarithmic partition coefficient (LogP) values range from 2.02 to 3.9, indicating moderate to high lipophilicity that facilitates membrane interaction [3] [18].

The stability profile of Arylomycin A2 demonstrates reasonable chemical stability under physiological conditions [19] [10]. Stock solutions prepared in dimethyl sulfoxide at concentrations of 20 millimolar remain stable when stored at -80°C for extended periods [10]. The macrocyclic structure provides inherent stability against proteolytic degradation compared to linear peptides, contributing to its potential as a therapeutic agent [7].

Protein binding characteristics of Arylomycin A2 have been investigated in the context of serum protein interactions [17]. Studies indicate that glycosylation modifications can reduce protein binding, suggesting that the native compound may exhibit significant serum protein association [17]. The compound's binding affinity to its target signal peptidase has been quantified, with equilibrium dissociation constants in the nanomolar range for sensitive bacterial strains [20].

| Physicochemical Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Water Solubility | 0.00815 mg/mL | Predicted (ALOGPS) | [18] |

| LogP | 2.02-3.9 | Calculated | [3] [18] |

| Polar Surface Area | 255.01 Ų | Calculated | [18] |

| Hydrogen Bond Donors | 8 | Calculated | [3] [18] |

| Hydrogen Bond Acceptors | 11 | Calculated | [3] [18] |

| Rotatable Bonds | 18 | Calculated | [3] [18] |

| Stock Solution Stability | Stable at -80°C | 20 mM in DMSO | [10] |

| Target Binding Affinity | ~979 nM | Equilibrium KD | [20] |

The compound exhibits moderate molecular complexity with a calculated complexity score of 1450, reflecting its intricate macrocyclic architecture [3]. The presence of multiple chiral centers (5 defined stereochemical centers) contributes to its three-dimensional structure and biological specificity [3]. These physicochemical characteristics collectively determine the compound's pharmacological behavior and represent important considerations for potential therapeutic development [18] [21].

The biosynthesis of Arylomycin A2 is orchestrated by a well-characterized gene cluster located within several Streptomyces species, most notably Streptomyces parvus CGMCC No.4027 and Streptomyces roseosporus NRRL 15998 [1] [2]. The complete gene cluster encompasses eight essential genes organized in a compact arrangement spanning approximately 35 kilobases of genomic DNA [1]. This genetic architecture represents one of the most thoroughly studied examples of lipopeptide antibiotic biosynthesis in actinomycetes.

The core biosynthetic machinery consists of three nonribosomal peptide synthetase genes (aryA, aryB, and aryD), one post-modification gene encoding a cytochrome P450 enzyme (aryC), three precursor synthesis genes (aryF, aryG, and aryH), and one auxiliary gene (aryE) encoding an MbtH-like protein [1] [2]. This organization reflects the modular nature of nonribosomal peptide biosynthesis, where each component performs specific and coordinated functions in the assembly of the final antibiotic structure.

Nonribosomal Peptide Synthetase Assembly Line

The Arylomycin A2 nonribosomal peptide synthetase assembly line represents a paradigmatic example of modular peptide biosynthesis, comprising three distinct protein components that collectively orchestrate the stepwise construction of the linear lipohexapeptide precursor [2] [3]. The assembly line follows the canonical collinearity principle, where the order of amino acid incorporation directly corresponds to the sequence of modules within the NRPS proteins.

AryA constitutes the first protein in the assembly line, containing two modules responsible for incorporating the initial amino acid residues [2]. Module 1 features an adenylation-thiolation-epimerization domain architecture (A-T-E), specifically designed to activate and incorporate D-N-methylserine as the first amino acid residue. The epimerization domain converts the naturally occurring L-serine to the required D-configuration following N-methylation. Module 2 employs a condensation-adenylation-thiolation-epimerization organization (C-A-T-E) to activate D-alanine and catalyze the first peptide bond formation, again utilizing the epimerization domain to achieve the correct stereochemistry [2].

AryB serves as the central component of the assembly line, housing modules 3 and 4 that incorporate the core amino acids essential for macrocycle formation [2]. Module 3 utilizes a condensation-adenylation-thiolation domain arrangement (C-A-T) to activate and incorporate glycine, which provides conformational flexibility crucial for subsequent macrocyclization. Module 4 represents a critical component featuring a condensation-adenylation-thiolation-methyltransferase organization (C-A-T-MT), responsible for activating L-4-hydroxyphenylglycine and simultaneously catalyzing its N-methylation [2]. This integrated methyltransferase domain ensures precise timing of the methylation reaction within the biosynthetic sequence.

AryD completes the assembly line with two terminal modules that finalize peptide construction and release [2]. Module 5 employs a condensation-adenylation-thiolation-epimerization architecture (C-A-T-E) to incorporate L-alanine with appropriate stereochemical control. Module 6 represents the termination module, featuring a condensation-adenylation-thiolation-thioesterase organization (C-A-T-TE) that activates L-tyrosine and catalyzes the hydrolytic release of the completed linear lipohexapeptide from the assembly line [2].

Each adenylation domain within the assembly line exhibits remarkable substrate specificity, ensuring high fidelity in amino acid selection and incorporation [2]. The specificity-conferring code within these domains has been analyzed through sequence comparison with other NRPS systems, revealing conserved motifs that predict substrate preference with high accuracy.

Role of Cytochrome P450 Enzymes in Biaryl Bond Formation

The formation of the characteristic biaryl linkage in Arylomycin A2 represents one of the most remarkable enzymatic transformations in natural product biosynthesis, catalyzed by the cytochrome P450 enzyme AryC [4] [5]. This enzyme exhibits unprecedented functional properties that distinguish it from other P450 enzymes involved in nonribosomal peptide modification, establishing new paradigms for enzymatic biaryl coupling reactions.

AryC catalyzes the oxidative coupling between the 4-hydroxyphenylglycine residue at position 4 and the tyrosine residue at position 6 of the linear lipohexapeptide precursor [4]. This reaction proceeds through a complex mechanism involving hydrogen atom abstraction from both phenolic hydroxyl groups, followed by radical coupling to form the carbon-carbon bond that creates the 14-membered macrocyclic structure. The reaction requires molecular oxygen as the terminal oxidant and utilizes NADPH as the electron source through an associated reductase system [4].

The most striking characteristic of AryC is its ability to function with free peptide substrates, eliminating the requirement for peptidyl carrier protein tethering that characterizes all other known cytochrome P450 enzymes in nonribosomal peptide biosynthesis [4]. This unprecedented independence from carrier protein interactions results from unique structural adaptations within the enzyme active site, particularly the presence of a strongly hydrophobic cavity that can accommodate the lipophilic tail of the substrate.

Structural analysis reveals that AryC adopts the typical cytochrome P450 fold, consisting of a large alpha-helical domain and a smaller beta-sheet domain with the heme cofactor positioned at the interface [4]. The active site channel extends approximately 22 angstroms from the protein surface to the catalytic heme iron, creating a funnel-shaped tunnel lined predominantly with hydrophobic residues. This hydrophobic environment facilitates binding of the lipopeptide substrate through favorable interactions with the fatty acid tail.

The substrate binding mode involves positioning of the two phenolic rings over the heme face, with the hydroxyphenylglycine and tyrosine residues oriented for optimal radical coupling [4]. The lipophilic tail extends into the hydrophobic cavity, providing additional binding energy and specificity. This binding arrangement explains the enzyme's selectivity for substrates containing the appropriate lipopeptide modification, as truncated peptides lacking the fatty acid chain show dramatically reduced activity.

AryC contains a conserved PRDD motif near the active site, which in other P450 systems mediates interactions with auxiliary X-domains [4]. However, the arylomycin NRPS lacks such X-domains, suggesting evolutionary adaptation to function independently. The enzyme also maintains the characteristic cysteine residue (Cys355) that provides axial coordination to the heme iron, essential for the oxidative chemistry required for biaryl formation.

Post-Translational Modifications: Methyltransferases and Glycosyltransferases

The biosynthesis of Arylomycin A2 involves several critical post-translational modifications that profoundly influence the compound's biological activity, pharmacological properties, and structural integrity [6] [7]. These modifications occur through the coordinated action of specialized enzymes that function either as integrated domains within the nonribosomal peptide synthetase assembly line or as standalone proteins that modify the peptide backbone after its initial assembly.

N-methylation represents the most significant post-translational modification in Arylomycin A2 biosynthesis, occurring at two specific positions within the peptide sequence [2] [6]. The methyltransferase domain integrated within module 4 of AryB catalyzes the N-methylation of the 4-hydroxyphenylglycine residue, utilizing S-adenosylmethionine as the methyl donor [2]. This modification occurs while the amino acid remains covalently attached to the peptidyl carrier protein, ensuring precise timing and substrate specificity. The N-methylation significantly affects the conformational properties of the macrocycle by restricting backbone flexibility and creating a more rigid structure that favors the bioactive conformation.

The second N-methylation event targets the D-serine residue at position 1, although the specific enzyme responsible for this modification has not been definitively characterized within the current gene cluster [6]. This methylation may occur through the action of a discrete methyltransferase enzyme that recognizes the completed or partially assembled peptide substrate. The dual N-methylation pattern creates a distinctive structural motif that enhances the compound's resistance to proteolytic degradation while maintaining essential interactions with the target enzyme.

Glycosylation modifications represent another important class of post-translational modifications observed in related arylomycin compounds, although Arylomycin A2 itself lacks glycosyl substituents [6]. The lipoglycopeptide variants contain deoxy-alpha-L-mannose residues attached to the macrocyclic core through the action of specific glycosyltransferases [6]. These enzymes recognize the completed macrocyclic structure and catalyze the transfer of activated sugar moieties from nucleotide diphosphate sugar donors to specific hydroxyl groups on the peptide backbone.

The glycosylation process involves multiple enzymatic steps, including the biosynthesis of the deoxy-mannose sugar precursor, its activation as a nucleotide diphosphate derivative, and the final glycosyl transfer reaction [6]. The glycosyltransferases exhibit remarkable regio- and stereoselectivity, ensuring attachment of the sugar moiety at the correct position and with the appropriate anomeric configuration. These modifications significantly enhance the aqueous solubility of the resulting compounds without compromising their antibacterial activity.

Structural studies of glycosylated arylomycin variants reveal that the sugar moieties are positioned away from the active site binding region, extending into the aqueous environment where they can interact favorably with water molecules [6]. This spatial arrangement explains why glycosylation improves solubility without interfering with target binding, as the sugar substituents do not participate directly in the essential enzyme-inhibitor interactions.